Cas no 1239363-40-6 (1-Cyclopropyl-4-iodo-1H-pyrazole)

1-Cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 1-position and an iodine atom at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine moiety serves as a reactive handle for further functionalization. The cyclopropyl group enhances steric and electronic properties, influencing reactivity and stability. This compound is useful in pharmaceutical and agrochemical research for constructing complex molecules. Its well-defined reactivity and compatibility with diverse reaction conditions make it a practical choice for synthetic applications.
1-Cyclopropyl-4-iodo-1H-pyrazole structure
1239363-40-6 structure
商品名:1-Cyclopropyl-4-iodo-1H-pyrazole
CAS番号:1239363-40-6
MF:C6H7N2I
メガワット:234.03718
MDL:MFCD22573364
CID:1038741
PubChem ID:57516618

1-Cyclopropyl-4-iodo-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-Cyclopropyl-4-iodo-1H-pyrazole
    • 1-cyclopropyl-4-iodopyrazole
    • AK100279
    • ANW-70391
    • CTK8C3675
    • KB-218797
    • SureCN670597
    • DS-3500
    • SY047810
    • 1239363-40-6
    • AKOS016002686
    • 1H-Pyrazole, 1-cyclopropyl-4-iodo-
    • SCHEMBL670597
    • EN300-3532316
    • AMY33218
    • JBWOMLVMUQFTFQ-UHFFFAOYSA-N
    • DTXSID70726987
    • A890633
    • CS-0037329
    • MFCD22573364
    • DA-13878
    • MDL: MFCD22573364
    • インチ: InChI=1S/C6H7IN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2
    • InChIKey: JBWOMLVMUQFTFQ-UHFFFAOYSA-N
    • ほほえんだ: C1CC1N2C=C(C=N2)I

計算された属性

  • せいみつぶんしりょう: 233.96540 g/mol
  • どういたいしつりょう: 233.96540 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 17.8Ų
  • ぶんしりょう: 234.04

じっけんとくせい

  • ふってん: 285.4±13.0℃ at 760 mmHg

1-Cyclopropyl-4-iodo-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3532316-5g
1-cyclopropyl-4-iodo-1H-pyrazole
1239363-40-6 95%
5g
$395.0 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA578-5G
1-cyclopropyl-4-iodo-1H-pyrazole
1239363-40-6 95%
5g
¥ 3,069.00 2023-03-19
eNovation Chemicals LLC
D696131-10g
1-Cyclopropyl-4-iodopyrazole
1239363-40-6 >97%
10g
$385 2024-07-20
TRC
C997810-100mg
1-Cyclopropyl-4-iodo-1H-pyrazole
1239363-40-6
100mg
$ 65.00 2022-06-06
Chemenu
CM120473-1g
1-Cyclopropyl-4-iodopyrazole
1239363-40-6 95+%
1g
$256 2021-08-06
Fluorochem
220728-5g
1-Cyclopropyl-4-iodo-1H-pyrazole
1239363-40-6 95%
5g
£118.00 2022-03-01
Chemenu
CM120473-1000g
1-Cyclopropyl-4-iodopyrazole
1239363-40-6 95%+
1000g
$7780 2022-06-13
eNovation Chemicals LLC
D696131-25g
1-Cyclopropyl-4-iodopyrazole
1239363-40-6 >97%
25g
$820 2024-07-20
Enamine
EN300-3532316-0.1g
1-cyclopropyl-4-iodo-1H-pyrazole
1239363-40-6 95.0%
0.1g
$19.0 2025-03-18
Enamine
EN300-3532316-0.05g
1-cyclopropyl-4-iodo-1H-pyrazole
1239363-40-6 95.0%
0.05g
$19.0 2025-03-18

1-Cyclopropyl-4-iodo-1H-pyrazole 関連文献

1-Cyclopropyl-4-iodo-1H-pyrazoleに関する追加情報

Introduction to 1-Cyclopropyl-4-iodo-1H-pyrazole (CAS No: 1239363-40-6)

1-Cyclopropyl-4-iodo-1H-pyrazole is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 1239363-40-6, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a cyclopropyl group and an iodine substituent, make it an attractive scaffold for medicinal chemists seeking to design compounds with enhanced biological activity.

The cyclopropyl moiety in 1-Cyclopropyl-4-iodo-1H-pyrazole contributes to its stability and reactivity, allowing for facile functionalization at multiple positions. This property is particularly valuable in drug discovery, where structural modifications can significantly influence pharmacokinetic and pharmacodynamic profiles. The iodo substituent, on the other hand, provides a handle for further chemical transformations, such as cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.

Recent advancements in synthetic chemistry have highlighted the utility of 1-Cyclopropyl-4-iodo-1H-pyrazole in constructing intricate molecular architectures. For instance, studies have demonstrated its effectiveness as a precursor in the preparation of pyrazole derivatives with potential applications in oncology and anti-inflammatory therapies. The compound's ability to undergo palladium-catalyzed cross-coupling reactions has opened up new avenues for the development of small-molecule inhibitors targeting various disease pathways.

In the realm of medicinal chemistry, 1-Cyclopropyl-4-iodo-1H-pyrazole has been explored as a key building block for designing molecules with improved binding affinity and selectivity. Researchers have leveraged its structural framework to create novel analogs that exhibit promising activity against enzymes and receptors involved in metabolic disorders. The integration of computational methods and high-throughput screening has further accelerated the discovery process, enabling rapid optimization of lead compounds derived from this scaffold.

The chemical properties of 1-Cyclopropyl-4-iodo-1H-pyrazole also make it a valuable tool in materials science and agrochemical research. Its reactivity with transition metals has been exploited to develop functional materials with applications ranging from catalysis to luminescent devices. Additionally, derivatives of this compound have shown potential in crop protection strategies, offering new solutions for enhancing agricultural productivity while minimizing environmental impact.

Looking ahead, the continued exploration of 1-Cyclopropyl-4-iodo-1H-pyrazole is expected to yield further insights into its applications across multiple disciplines. The growing interest in sustainable chemistry has spurred efforts to develop greener synthetic routes for this compound, aligning with global initiatives to promote environmental responsibility. As our understanding of its reactivity and biological significance deepens, so too will its role as a cornerstone in modern chemical research.

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Amadis Chemical Company Limited
(CAS:1239363-40-6)1-Cyclopropyl-4-iodo-1H-pyrazole
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